molecular formula C5H11ClN4 B2773611 [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2375268-76-9

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

Cat. No. B2773611
CAS RN: 2375268-76-9
M. Wt: 162.62
InChI Key: WVPAKGHOJLEVCK-UHFFFAOYSA-N
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Description

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl-containing compound that is used as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

Cation-Exchange Chromatography and Selective Complexation

Research on the synthesis of branched acyclic polyamines demonstrates the use of cation-exchange chromatography and selective complexation for isolating pure hydrochloride salts of complex amines from crude mixtures. This technique could potentially be applied to the purification of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Geue & Searle, 1983).

Synthesis of Antidepressant Sertraline

The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involves using N-oxide intermediates, demonstrating a process potentially applicable for synthesizing structurally related compounds like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Vukics et al., 2002).

Synthesis of Cyclopropane Nucleoside Analogues

The synthesis of cyclopropane nucleoside analogues through the condensation of N-cyanomethyl-pyrimidinedione bases with epibromohydrin illustrates a method that could be relevant for generating derivatives of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Grangier et al., 1994).

Synthesis of 1-Arylmethyl-2-(cyanomethyl)aziridines

The preparation of 1-arylmethyl-2-(cyanomethyl)aziridines from 2-(bromomethyl)aziridines using potassium cyanide in DMSO, followed by ring transformation, presents a synthetic route that may offer insights into the manipulation of cyclopropylamine-based structures like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (D’hooghe et al., 2006).

Cyclopropenimine-catalyzed Enantioselective Mannich Reactions

The utilization of cyclopropenimine to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereocontrol could inform the development of complex amine derivatives, potentially including "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Bandar & Lambert, 2013).

properties

IUPAC Name

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAKGHOJLEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

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